4-iodo-N-phenethylbenzamide
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Overview
Description
4-iodo-N-phenethylbenzamide is an organic compound with the molecular formula C15H14INO and a molecular weight of 351.187 g/mol.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various enzymes such as alcohol dehydrogenase 1c, alcohol dehydrogenase 1b, alcohol dehydrogenase 1a, and mycocyclosin synthase . These enzymes play crucial roles in metabolic processes.
Result of Action
A study on a similar compound, 25i-nbome, suggests that multiple injections induce tolerance to hallucinogenic activity and produce alterations in neurotransmission . The effects on short-term memory, locomotor function, and anxiety seem to be the result of complex interactions between neurotransmitter pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-phenethylbenzamide typically involves the iodination of N-phenethylbenzamide. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzamide structure. The reaction conditions often involve moderate temperatures and the presence of a catalyst to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-iodo-N-phenethylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states or products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research has explored its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
N-phenethylbenzamide: Lacks the iodine atom, making it less reactive in certain chemical reactions.
4-chloro-N-phenethylbenzamide: Contains a chlorine atom instead of iodine, which can affect its reactivity and biological activity.
4-bromo-N-phenethylbenzamide: Contains a bromine atom, offering different reactivity compared to the iodine-containing compound
Uniqueness
4-iodo-N-phenethylbenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom can influence the compound’s reactivity, making it suitable for specific synthetic applications and potentially enhancing its biological activity compared to similar compounds.
Properties
IUPAC Name |
4-iodo-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXAEPHSVQCELP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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